1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

描述

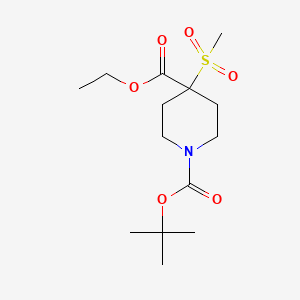

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 4, and a methylsulfonyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs (PROteolysis-Targeting Chimeras). The methylsulfonyl group enhances electron-withdrawing properties, influencing reactivity and biological interactions .

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-methylsulfonylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6S/c1-6-20-11(16)14(22(5,18)19)7-9-15(10-8-14)12(17)21-13(2,3)4/h6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJRBIFIIKYCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, ethyl, and methylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of tert-butyl chloride, ethyl bromide, and methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学研究应用

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.

相似化合物的比较

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Molecular Properties and Stability

Notes:

- *LogP estimated via computational tools (e.g., ChemDraw).

- †Exact molecular weight varies based on substituent.

- Methylsulfonyl derivatives exhibit balanced solubility, favoring bioavailability compared to highly lipophilic iodomethyl analogs .

Table 3: Functional Group Impact on Bioactivity

Key Findings :

- Methylsulfonyl groups improve inhibition potency against kinases (e.g., LIMK1/2) due to strong hydrogen bonding with catalytic lysine residues .

- Iodomethyl derivatives serve as versatile intermediates for further functionalization (e.g., PROTAC synthesis) .

Table 4: Hazard Profiles

Notes:

- Methylsulfonyl and iodomethyl derivatives share similar irritancy profiles, while cyanomethyl analogs pose higher toxicity risks .

常见问题

Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Step 1 : Lithiation of a precursor (e.g., N-Boc-protected piperidine carboxylate) using lithium diisopropylamide (LDA) in anhydrous THF at -78°C to generate a reactive enolate .

- Step 2 : Sulfonylation with methylsulfonyl chloride or a disulfide reagent, followed by oxidation (e.g., urea hydrogen peroxide/phthalic anhydride in ethyl acetate) to install the methylsulfonyl group .

- Workup : Purification via silica plug chromatography (ethyl acetate/heptane) yields the product in >85% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR Spectroscopy : Key signals include tert-butyl protons (δ ~1.45 ppm, singlet) and methylsulfonyl resonance (δ ~3.0 ppm) in H NMR. C NMR should show carbonyl carbons (δ ~170-165 ppm) .

- HPLC Analysis : Monitor reaction completion (e.g., 99% AUC purity) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~400-450 m/z) .

Q. What solvents and reaction conditions minimize side-product formation during sulfonylation?

- Solvents : Anhydrous THF or ethyl acetate minimizes hydrolysis side reactions. Avoid polar aprotic solvents like DMF unless stabilized by low temperatures .

- Temperature : Maintain <-70°C during lithiation to prevent enolate decomposition. Gradual warming to ambient temperature ensures controlled sulfonylation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s stability under basic or acidic conditions?

- Base Sensitivity : The methylsulfonyl group is electron-withdrawing, destabilizing the adjacent carbamate under strong bases (e.g., NaOH), leading to Boc deprotection. Stability tests in 0.1M NaOH/THF show <5% degradation over 24h at 25°C .

- Acid Sensitivity : The tert-butyl carbamate is labile in trifluoroacetic acid (TFA), enabling selective deprotection while retaining the ethyl ester and sulfonyl groups .

Q. What strategies improve enantioselectivity in derivatives of this compound?

Q. How can computational modeling predict reactivity in further functionalization?

- DFT Calculations : Model transition states for nucleophilic attacks at the 4-position. Methylsulfonyl groups increase electrophilicity at C4, favoring SN2 mechanisms (ΔG‡ ~15 kcal/mol) .

- Docking Studies : Predict binding affinities for biological targets (e.g., metalloproteases) by simulating interactions between the sulfonyl group and active-site zinc ions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。